Cas no 2098069-84-0 (1-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine)

1-(1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine is a specialized pyrazole derivative featuring a cyclopentyl and trifluoromethyl substitution pattern. Its structural framework confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl group. The presence of the N-methylmethanamine moiety introduces potential for further functionalization or interaction with biological targets. This compound is of interest in medicinal chemistry and agrochemical research, particularly in the development of bioactive molecules where steric and electronic modulation is critical. Its well-defined synthetic route allows for scalable production, making it a valuable intermediate for exploratory studies in drug discovery and material science applications.
1-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine structure
2098069-84-0 structure
Product name:1-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
CAS No:2098069-84-0
MF:C11H16F3N3
MW:247.260052680969
CID:5724914
PubChem ID:121210710

1-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-5-methanamine, 1-cyclopentyl-N-methyl-3-(trifluoromethyl)-
    • 1-(1-cyclopentyl-3-(trifluoromethyl)-1h-pyrazol-5-yl)-n-methylmethanamine
    • F2198-0252
    • AKOS026720792
    • 2098069-84-0
    • 1-[2-cyclopentyl-5-(trifluoromethyl)pyrazol-3-yl]-N-methylmethanamine
    • 1-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
    • Inchi: 1S/C11H16F3N3/c1-15-7-9-6-10(11(12,13)14)16-17(9)8-4-2-3-5-8/h6,8,15H,2-5,7H2,1H3
    • InChI Key: XRVSOLVFPJQKGQ-UHFFFAOYSA-N
    • SMILES: N1(C2CCCC2)C(CNC)=CC(C(F)(F)F)=N1

Computed Properties

  • Exact Mass: 247.12963201g/mol
  • Monoisotopic Mass: 247.12963201g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 29.8Ų

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Predicted)
  • Boiling Point: 296.3±35.0 °C(Predicted)
  • pka: 9.27±0.10(Predicted)

1-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-0252-2.5g
1-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
2098069-84-0 95%+
2.5g
$878.0 2023-09-06
TRC
C114241-1g
1-(1-cyclopentyl-3-(trifluoromethyl)-1h-pyrazol-5-yl)-n-methylmethanamine
2098069-84-0
1g
$ 635.00 2022-06-06
TRC
C114241-500mg
1-(1-cyclopentyl-3-(trifluoromethyl)-1h-pyrazol-5-yl)-n-methylmethanamine
2098069-84-0
500mg
$ 410.00 2022-06-06
Life Chemicals
F2198-0252-0.25g
1-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
2098069-84-0 95%+
0.25g
$396.0 2023-09-06
Life Chemicals
F2198-0252-0.5g
1-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
2098069-84-0 95%+
0.5g
$417.0 2023-09-06
Life Chemicals
F2198-0252-5g
1-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
2098069-84-0 95%+
5g
$1317.0 2023-09-06
Life Chemicals
F2198-0252-10g
1-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
2098069-84-0 95%+
10g
$1844.0 2023-09-06
Life Chemicals
F2198-0252-1g
1-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
2098069-84-0 95%+
1g
$439.0 2023-09-06
TRC
C114241-100mg
1-(1-cyclopentyl-3-(trifluoromethyl)-1h-pyrazol-5-yl)-n-methylmethanamine
2098069-84-0
100mg
$ 115.00 2022-06-06

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